Methanesulfinic acid, propyl ester
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Overview
Description
Methanesulfinic acid, propyl ester is an organic compound with the molecular formula C4H10O2S. It is an ester derived from methanesulfinic acid and propanol. This compound is part of the broader class of sulfinic acid esters, which are known for their diverse chemical reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanesulfinic acid, propyl ester can be synthesized through the esterification of methanesulfinic acid with propanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
CH3SO2H+C3H7OH→CH3SO2OC3H7+H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous processes where methanesulfinic acid and propanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Methanesulfinic acid, propyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to methanesulfinic acid and propanol.
Oxidation: The ester can be oxidized to form sulfonic acid derivatives.
Reduction: Under specific conditions, the ester can be reduced to form sulfides.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Methanesulfinic acid and propanol.
Oxidation: Methanesulfonic acid derivatives.
Reduction: Sulfides.
Scientific Research Applications
Methanesulfinic acid, propyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of methanesulfinic acid, propyl ester involves its reactivity as an ester. In biological systems, it may interact with enzymes and proteins, leading to various biochemical effects. The ester bond can be hydrolyzed by esterases, releasing methanesulfinic acid and propanol, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Methanesulfinic acid, propyl ester can be compared with other sulfinic acid esters such as:
Methanesulfinic acid, ethyl ester: Similar in structure but with an ethyl group instead of a propyl group.
Methanesulfinic acid, isopropyl ester: Contains an isopropyl group, leading to different physical and chemical properties.
Methanesulfonic acid, propyl ester: An oxidized form with a sulfonic acid group instead of a sulfinic acid group.
Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct reactivity and applications compared to other sulfinic and sulfonic acid esters.
Properties
CAS No. |
52693-45-5 |
---|---|
Molecular Formula |
C4H10O2S |
Molecular Weight |
122.19 g/mol |
IUPAC Name |
propyl methanesulfinate |
InChI |
InChI=1S/C4H10O2S/c1-3-4-6-7(2)5/h3-4H2,1-2H3 |
InChI Key |
DVPUXGOWEKHZJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOS(=O)C |
Origin of Product |
United States |
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